Product packaging for 2-(Aminomethoxy)benzoic acid(Cat. No.:CAS No. 63351-74-6)

2-(Aminomethoxy)benzoic acid

Cat. No.: B15446953
CAS No.: 63351-74-6
M. Wt: 167.16 g/mol
InChI Key: VAMUGOMJRVPWSV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Aromatic Carboxylic Acid Derivatives

2-(Aminomethoxy)benzoic acid belongs to the class of aromatic carboxylic acids. This classification is due to the presence of a carboxyl group (-COOH) directly attached to an aromatic (benzene) ring. The molecule is further defined by its other substituents: an aminomethoxy group (-O-NH2) at the second position (ortho) relative to the carboxyl group.

The nomenclature and key identifiers for this compound are systematically defined.

Interactive Data Table: Compound Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H9NO3
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)ON

Note: Data is derived from standard chemical structure databases, as dedicated experimental literature for this specific compound is sparse.

Significance of Aromatic Compounds with Amino and Ether Functionalities in Chemical Research

Aromatic compounds that incorporate carboxylic acid, ether, and amino functionalities are of considerable interest in several scientific fields, particularly in medicinal chemistry and materials science. researchgate.netjocpr.com The rigid, planar structure of the aromatic ring provides a stable scaffold, while the diverse functional groups offer multiple points for interaction and further chemical modification. jocpr.com

Pharmaceutical and Medicinal Chemistry : The presence of aromatic rings is nearly ubiquitous in pharmaceutical compounds. nih.gov These structures can engage in various non-covalent interactions, such as π-stacking, which are crucial for binding to biological targets like proteins and nucleic acids. jocpr.com The amino group can act as a hydrogen bond donor or a base, while the ether and carboxyl groups can act as hydrogen bond acceptors, contributing to the complex networks required for molecular recognition at receptor sites. jocpr.comnih.gov Aromatic amino acids, for instance, are fundamental precursors to essential biochemicals like neurotransmitters. wikipedia.org The ability to modify these functional groups allows medicinal chemists to fine-tune a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. jocpr.com

Materials Science and Co-crystal Engineering : Substituted benzoic acids are widely used in the field of co-crystal engineering to create novel materials with specific physical properties. ias.ac.in The predictable hydrogen-bonding patterns of the carboxylic acid group, combined with the influence of other substituents, allow for the design of complex, self-assembling crystalline structures. ias.ac.inucl.ac.uk

Overview of Research Paradigms for Organic Compounds of this Structural Class

The investigation of substituted benzoic acids, and by extension compounds like this compound, follows well-established research paradigms that combine experimental spectroscopy with computational analysis to elucidate structure and behavior. ucl.ac.uk

Spectroscopic Analysis : Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools. ias.ac.inbohrium.com

FTIR and Raman Spectroscopy are used to identify functional groups and study intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid group. ias.ac.inbohrium.com

¹H and ¹³C NMR Spectroscopy provide detailed information about the molecular structure by revealing the chemical environment of each hydrogen and carbon atom. bohrium.comdocbrown.info These methods are also used to study how molecules like substituted benzoic acids self-associate in different solvents. ucl.ac.ukbohrium.com

Computational and Theoretical Studies :

Density Functional Theory (DFT) calculations are frequently employed to predict molecular structure, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties. ias.ac.inmdpi.com DFT is also a powerful tool for studying reaction mechanisms and the acidity of substituted benzoic acids by analyzing how different substituents influence the stability of the molecule and its conjugate base. mdpi.com

Molecular Dynamics (MD) Simulations are used to investigate the behavior of these molecules in solution, providing insights into their self-association, the formation of dimers or larger aggregates, and their interactions with solvent molecules. ucl.ac.ukbohrium.com

Synthesis and Derivatization : The synthesis of aromatic carboxylic acid derivatives is a core activity in organic chemistry. Common methods include the oxidation of corresponding benzyl (B1604629) alcohols or the use of modern transition-metal-catalyzed carboxylation reactions. rsc.org The derivatives of these acids, such as esters and amides, are typically formed through reactions like direct esterification or via an acid chloride intermediate. numberanalytics.com

Interactive Data Table: Common Research Paradigms for Substituted Benzoic Acids

Research MethodApplicationKey InsightsRelevant Citations
FTIR/Raman Spectroscopy Functional group identification and interaction studies.Elucidation of hydrogen bonding patterns and dimer formation. ias.ac.inbohrium.com
NMR Spectroscopy (¹H, ¹³C) Detailed structural analysis in solution.Confirmation of molecular structure and study of self-association in various solvents. ucl.ac.ukbohrium.comdocbrown.info
Density Functional Theory (DFT) Prediction of molecular properties and energetics.Calculation of acidity (pKa), reaction pathways, and vibrational spectra. ias.ac.inmdpi.comunamur.be
Molecular Dynamics (MD) Simulation of molecular behavior in solution.Understanding solvent effects and the dynamics of intermolecular aggregation. ucl.ac.ukbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B15446953 2-(Aminomethoxy)benzoic acid CAS No. 63351-74-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63351-74-6

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(aminomethoxy)benzoic acid

InChI

InChI=1S/C8H9NO3/c9-5-12-7-4-2-1-3-6(7)8(10)11/h1-4H,5,9H2,(H,10,11)

InChI Key

VAMUGOMJRVPWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCN

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethoxy Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 2-(aminomethoxy)benzoic acid reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the C-O bond of the ether linkage and the N-C bond of the amino group.

Approaches Involving Substituted Benzoic Acid Scaffolds

A primary retrosynthetic approach begins with the disconnection of the ether bond, leading to a 2-hydroxybenzoic acid (salicylic acid) derivative and a suitable aminomethylating agent. This strategy leverages the readily available and well-characterized chemistry of salicylic (B10762653) acid and its derivatives. The key challenge in this approach is the selective O-alkylation of the phenolic hydroxyl group in the presence of the carboxylic acid.

Another strategy involves starting with a benzoic acid derivative that already contains a suitable leaving group at the 2-position, such as a halogen (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid). The aminomethoxy group can then be introduced via nucleophilic substitution. This method relies on the activation of the aryl halide for substitution, which can be achieved through the use of catalysts. A regioselective copper-catalyzed amination of 2-bromobenzoic acids has been described, which avoids the need for protecting the carboxylic acid group. glpbio.com

Utilization of Cyanomethoxybenzoic Acid Precursors and Subsequent Reductions

An alternative and powerful strategy involves the use of a cyanomethoxybenzoic acid precursor. In this retrosynthetic approach, the amino group of the target molecule is envisioned as arising from the reduction of a nitrile group. This transforms the synthetic challenge into the preparation of 2-(cyanomethoxy)benzoic acid. This intermediate can be synthesized from salicylic acid and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile (B46782), via a Williamson ether synthesis.

The subsequent reduction of the nitrile in 2-(cyanomethoxy)benzoic acid to the primary amine of this compound is a critical step. Various reducing agents are known to be effective for the conversion of nitriles to amines. Catalytic hydrogenation is a common and efficient method for this transformation. libretexts.orglibretexts.orgorganic-chemistry.org For instance, reductions of aromatic nitriles to primary amines have been achieved using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride. nih.gov The choice of reducing agent and reaction conditions must be carefully selected to avoid the reduction of the carboxylic acid and the aromatic ring.

Classical and Contemporary Synthetic Routes to the Aminomethoxy Moiety

The construction of the aminomethoxy group on the benzoic acid framework can be achieved through several classical and contemporary synthetic methods. These routes focus on the formation of the ether linkage and the introduction of the amino group, often involving multiple steps and the use of protecting groups.

Etherification Strategies for Alkoxy Group Introduction

The formation of the ether bond is a cornerstone of many synthetic strategies for this compound. The Williamson ether synthesis is a widely used and classical method. This involves the reaction of a deprotonated 2-hydroxybenzoic acid (a salicylate) with a suitable electrophile. To introduce the aminomethoxy group, a protected aminomethyl halide or a related derivative would be required. For example, N-protected 2-aminoethanol derivatives could be converted to their corresponding halides for subsequent reaction with salicylate.

Amination and Amine Functionalization Techniques

The introduction of the amino group can be accomplished at various stages of the synthesis. If a precursor such as 2-(halomethoxy)benzoic acid is prepared, a direct amination reaction can be employed. This could involve reaction with ammonia (B1221849) or a protected amine equivalent. A patent for the synthesis of aminomethylbenzoic acid describes an ammonization reaction of chloromethyl benzoic acid in the presence of urotropine as a catalyst. google.comresearchgate.netgoogle.com

Alternatively, the amino group can be introduced in a protected form. For instance, Gabriel synthesis, using potassium phthalimide, can be used to introduce a protected primary amine. Subsequent deprotection would then yield the desired aminomethoxy functionality.

Multi-Step Reaction Sequences and Optimization Strategies

Protection of the carboxylic acid: To prevent side reactions, the carboxylic acid group of the starting benzoic acid derivative is often protected, for example, as an ester.

Introduction of the precursor to the aminomethoxy group: This could be the etherification of a 2-hydroxybenzoic acid ester with a reagent like N-(benzyloxycarbonyl)-2-bromoacetamide, followed by reduction of the amide.

Functional group transformations: This may involve the reduction of a nitrile or a nitro group to the desired amine.

Deprotection: The final step involves the removal of any protecting groups from the carboxylic acid and the amino group to yield the final product.

Optimization of such a sequence involves a systematic study of reaction parameters at each step, including the choice of solvents, reagents, catalysts, reaction times, and temperatures. The goal is to maximize the yield and purity of the product at each stage while minimizing the formation of byproducts.

Below is a hypothetical multi-step reaction sequence for the synthesis of this compound, illustrating the integration of the aforementioned strategies.

StepReactionReactantsReagents/ConditionsProduct
1Esterification2-Hydroxybenzoic acidMethanol (B129727), Sulfuric acid (catalyst), RefluxMethyl 2-hydroxybenzoate
2EtherificationMethyl 2-hydroxybenzoateChloroacetonitrile, Potassium carbonate, Acetone, RefluxMethyl 2-(cyanomethoxy)benzoate
3Nitrile ReductionMethyl 2-(cyanomethoxy)benzoateRaney Nickel, Hydrogen gas, MethanolMethyl 2-(aminomethoxy)benzoate
4HydrolysisMethyl 2-(aminomethoxy)benzoateSodium hydroxide, Water/Methanol, then HClThis compound

This table represents a plausible synthetic route that would require experimental validation and optimization for each step.

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic strategies are moving away from traditional chemical methods that often involve harsh conditions and hazardous reagents. mdpi.comresearchgate.net Green chemistry principles are being integrated into the production of aminobenzoic acid derivatives, focusing on the use of renewable resources and biocatalysis. mdpi.comresearchgate.net

Enzymatic catalysis offers a highly selective and efficient alternative for the synthesis of benzoic acid derivatives. Nitrilases, in particular, are enzymes that can hydrolyze nitriles directly to the corresponding carboxylic acids in a single step. This biocatalytic method is advantageous as it often proceeds under mild reaction conditions, reducing energy consumption and the formation of byproducts.

While specific studies on the nitrilase-mediated hydrolysis for the direct synthesis of this compound are not extensively documented, the principle has been successfully applied to a variety of other benzoic acid derivatives. The general transformation involves the conversion of a nitrile group to a carboxylic acid. For instance, the biosynthesis of aminobenzoic acids can be achieved through pathways starting from glucose, which is a renewable feedstock. mdpi.com

The application of nitrilases in organic synthesis is a growing field, with ongoing research to discover and engineer enzymes with desired substrate specificities and reaction efficiencies.

Biotransformation, utilizing whole microbial cells or isolated enzymes, presents a powerful tool for the synthesis of complex molecules like aminomethoxybenzoic acid derivatives. These methods are lauded for their high chemo-, regio-, and enantioselectivity.

The biosynthesis of aminobenzoic acids, such as ortho-aminobenzoic acid, can be achieved using genetically engineered microorganisms. mdpi.comgoogle.com For example, strains of E. coli have been engineered to produce aminobenzoic acids from simple carbon sources like glucose. mdpi.com These biosynthetic pathways, which are part of the shikimate pathway, offer a sustainable alternative to conventional chemical synthesis. mdpi.com

Furthermore, green and sustainable approaches have been developed for the production of aminobenzoic acid isomers. One such method involves a one-pot oxo-reduction process of a nitrobenzaldehyde derivative catalyzed by a carbonaceous bio-based material in subcritical water, avoiding the need for metal catalysts and hydrogen gas. mdpi.com This approach has been successfully used for the synthesis of 3-aminobenzoic acid and could potentially be adapted for other isomers. mdpi.com

The following table summarizes a green catalytic preparation of 3-aminobenzoic acid, which showcases the potential of such methods for related compounds.

ParameterConditionResult
Starting Material3-Nitrobenzaldehyde-
CatalystNORIT GAC 12-40 (Carbonaceous bio-based material)-
SolventSubcritical Water-
Temperature300 °C-
Pressure90 bar-
Reaction Time6 hours-
Yield of 3-Aminobenzoic Acid59% mdpi.com

Advanced Purification and Isolation Methodologies for Synthetic Products

The purity of the final compound is critical, and advanced purification and isolation techniques are employed to achieve high-purity this compound. These methods often focus on crystallization and chromatographic techniques.

Crystallization is a key technique for the purification of aminobenzoic acid isomers. The choice of solvent and the control of crystallization conditions, such as temperature and supersaturation, are crucial for obtaining the desired polymorphic form and purity. researchgate.netdiva-portal.org For para-aminobenzoic acid (PABA), it has been shown that different polymorphs can be obtained by carefully selecting the solvent and cooling rate. diva-portal.org For example, the β-form of PABA can be obtained from water and ethyl acetate with slow cooling. researchgate.netdiva-portal.org The use of additives can also influence the polymorphic outcome and help in isolating a specific form. sciforum.net

Various extraction techniques can be employed for the initial isolation of benzoic acid derivatives from reaction mixtures or natural sources. These include Soxhlet extraction, solid-phase extraction, and supercritical fluid extraction. researchgate.net Acid-base extraction is a particularly effective method for separating acidic compounds like benzoic acid derivatives from neutral or basic impurities. libretexts.org The acidic compound is converted to its water-soluble salt by treatment with a base, allowing it to be separated into an aqueous phase. Subsequent acidification regenerates the pure acid. libretexts.org

The table below outlines different solvents used for the crystallization of p-aminobenzoic acid and the resulting polymorphic forms, illustrating the importance of solvent selection in the purification process.

SolventCooling MethodResulting Polymorph(s)
WaterSlow Cooling (<20°C)β-form (prismatic), often with α-form (needles)
Ethyl AcetateSlow Cooling (<20°C)β-form (prismatic), often with α-form (needles)
Various Organic Solvents-α-form (needles)

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethoxy Benzoic Acid

Reactivity of the Carboxyl Group

The carboxyl group is a versatile functional group that readily undergoes a variety of transformations, most notably esterification and amide formation.

The carboxylic acid moiety of 2-(aminomethoxy)benzoic acid can be converted to its corresponding esters through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This Fischer-Speier esterification is a reversible process, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed. For instance, the esterification of benzoic acid with butanol has been studied, providing insights into the kinetics of such reactions. researchgate.net

Alternatively, more reactive derivatives of the carboxylic acid can be employed to facilitate esterification under milder conditions. For example, the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for a subsequent rapid and irreversible reaction with an alcohol to form the ester. researchgate.net Another strategy involves the use of coupling agents that activate the carboxylic acid in situ.

The synthesis of various esters of aminobenzoic acids has been reported, highlighting the utility of these derivatives. For example, a range of p-aminobenzoic acid esters have been prepared for their applications as local anesthetics. google.com While specific examples for the esterification of this compound are not extensively documented in the literature, the general principles of esterification of aminobenzoic acids are applicable. The presence of the amino group might require protection in some cases to prevent side reactions, although its lower nucleophilicity compared to a free amine may allow for selective esterification under controlled conditions.

Table 1: General Methods for Esterification of Benzoic Acid Derivatives

MethodReagentsConditionsRemarks
Fischer-Speier EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Reflux, Water RemovalEquilibrium-driven reaction.
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideTypically refluxHighly reactive intermediate.
Coupling Agent-MediatedAlcohol, Coupling Agent (e.g., DCC)Mild conditionsGood for sensitive substrates.

The carboxyl group of this compound can react with primary or secondary amines to form the corresponding amides. This transformation is of great importance in organic synthesis and medicinal chemistry. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures to drive off water. youtube.com

More commonly, the carboxylic acid is activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. libretexts.org Alternatively, a wide array of coupling reagents have been developed to promote amide formation directly from the carboxylic acid and amine under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are frequently used. masterorganicchemistry.comnih.gov The use of titanium(IV) chloride (TiCl₄) as a mediator for the direct amidation of carboxylic acids has also been reported, providing a versatile method for a range of substrates. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

ReagentAbbreviationByproducts
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble urea
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideDMTMM2-Hydroxy-4,6-dimethoxy-1,3,5-triazine

Reactivity of the Aminomethoxy Moiety

The aminomethoxy group, -OCH₂NH₂, is a less common functional group and its reactivity is characterized by the individual reactivities of the amino group and the ether linkage.

The primary amino group in the aminomethoxy moiety is expected to exhibit typical reactivity of amines, such as N-alkylation and N-acylation. N-alkylation can be achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The N-alkylation of related compounds like 2-aminobenzoic acid has been reported. researchgate.net Similarly, methodologies for the N-alkylation of 2-amino-3-acylthiophenes under mild conditions have been developed, which could potentially be adapted. psu.edu

N-acylation, the formation of an amide bond at the amino group, can be accomplished by reacting the amino group with acylating agents such as acyl chlorides or acid anhydrides. lumenlearning.com This reaction is generally facile and can be used to introduce a variety of acyl groups. For instance, the direct acylation of aminobenzoic acids has been described in the synthesis of N-(N-acylaminoacyl)aminobenzoic acids. google.com Given the presence of the carboxylic acid group in this compound, selective N-acylation would require careful control of reaction conditions or the use of a protecting group for the carboxyl function.

The ether linkage in the aminomethoxy group is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. wikipedia.orgmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.org For the aminomethoxy group, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack on the methylene (B1212753) carbon. Given the primary nature of the carbon adjacent to the ether oxygen, an Sₙ2 mechanism is more likely. masterorganicchemistry.commasterorganicchemistry.com This would result in the formation of formaldehyde, ammonia (B1221849), and 2-hydroxybenzoic acid. The stability of the aminomethoxy group under various reaction conditions is an important consideration in the synthetic manipulation of this compound.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is influenced by the electronic effects of the two substituents: the carboxyl group (-COOH) and the aminomethoxy group (-OCH₂NH₂).

The carboxyl group is an electron-withdrawing group and is known to be a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. doubtnut.comquora.com This is due to the inductive withdrawal of electron density from the ring and the resonance effect that withdraws electron density primarily from the ortho and para positions.

For example, in a halogenation reaction, such as bromination in the presence of a Lewis acid catalyst, the bromine would be expected to substitute at the positions ortho and para to the aminomethoxy group. youtube.com Similarly, nitration with a mixture of nitric and sulfuric acid would likely yield the corresponding nitro derivatives at these positions. However, the strongly acidic conditions of nitration could potentially lead to side reactions involving the aminomethoxy group. The interplay of these substituent effects makes the aromatic chemistry of this compound a subject of interest for further investigation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.comlibretexts.org The regioselectivity of this substitution on a substituted benzene ring is directed by the electronic properties of the existing substituent(s). masterorganicchemistry.comlibretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), which in turn determines the position of the incoming electrophile. masterorganicchemistry.comlibretexts.org

In the case of this compound, the aromatic ring bears two substituents: a deactivating group and a complex activating group.

The Carboxylic Acid Group (-COOH): The carboxyl group is a deactivating substituent, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself. quora.com This deactivation is due to the electron-withdrawing inductive effect of the oxygen atoms and the resonance effect of the carbonyl group. quora.comyoutube.com Deactivating groups generally direct incoming electrophiles to the meta position. masterorganicchemistry.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect typically dominates. Therefore, in electrophilic aromatic substitution reactions of this compound, the aminomethoxy group will direct incoming electrophiles to the positions ortho and para to itself.

Considering the starting positions (C1 for the carboxyl group, C2 for the aminomethoxy group), the available positions for substitution are C3, C4, C5, and C6.

The position ortho to the aminomethoxy group is C3.

The position para to the aminomethoxy group is C5.

The position ortho to the aminomethoxy group is also C1 (already substituted).

Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent bulky carboxylic acid and aminomethoxy groups. Consequently, the major product of electrophilic aromatic substitution on this compound is expected to be the one where the electrophile is substituted at the C5 position.

Table 1: Classification of Substituent Effects in Electrophilic Aromatic Substitution

Substituent TypeEffect on ReactivityDirecting InfluenceExamples
Strongly ActivatingIncreases rateOrtho, Para-NH₂, -NHR, -NR₂, -OH
Moderately ActivatingIncreases rateOrtho, Para-OR, -NHCOR
Weakly ActivatingIncreases rateOrtho, Para-Alkyl
Weakly DeactivatingDecreases rateOrtho, Para-F, -Cl, -Br, -I
Moderately DeactivatingDecreases rateMeta-C=O, -SO₃H, -CN
Strongly DeactivatingDecreases rateMeta-NO₂, -NR₃⁺, -CF₃

Influence of Ortho-Substituents on Reactivity

The presence of a substituent at the ortho position to a carboxyl group on a benzene ring gives rise to the "ortho effect." wikipedia.org This effect is a combination of steric and electronic factors that alter the compound's chemical properties, most notably the acidity of the carboxylic acid. wikipedia.org

Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. wikipedia.org This increased acidity is primarily attributed to steric inhibition of resonance. The steric hindrance caused by the bulky ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which destabilizes the undissociated acid molecule. Upon deprotonation, the resulting carboxylate anion (-COO⁻) is stabilized because the loss of coplanarity with the ring is less significant for the anion's stability.

In this compound, the aminomethoxy group at the C2 position exerts a significant steric effect on the adjacent carboxyl group. This steric hindrance is expected to force the -COOH group out of the plane of the benzene ring, thereby increasing the acidity of the compound compared to benzoic acid and its meta and para isomers.

The ortho substituents also influence the reactivity of the aromatic ring in electrophilic substitution reactions. The steric bulk of the aminomethoxy and carboxyl groups can hinder the approach of an electrophile to the adjacent positions (C3 and C6), further favoring substitution at the less hindered C5 position.

Detailed Reaction Mechanism Elucidation

The mechanism of electrophilic aromatic substitution generally proceeds in two steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

Let's consider the nitration of this compound as a representative example. The nitrating agent is typically the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid.

Step 1: Formation of the Electrophile (Nitronium Ion) HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich benzene ring of this compound acts as a nucleophile and attacks the electrophilic nitronium ion. As discussed, the activating aminomethoxy group directs the attack to the positions ortho and para to it. Attack at the C5 position (para to the -OCH₂NH₂) is sterically favored.

The attack results in the formation of a resonance-stabilized sigma complex. The positive charge in this intermediate is delocalized over the ring and, importantly, can be stabilized by the lone pair of electrons on the oxygen atom of the aminomethoxy group.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base in the reaction mixture, such as HSO₄⁻ or H₂O, removes a proton from the C5 carbon of the sigma complex. masterorganicchemistry.com This regenerates the aromatic ring and yields the final product, 5-nitro-2-(aminomethoxy)benzoic acid.

Derivatization Strategies and Analogue Development Based on the 2 Aminomethoxy Benzoic Acid Scaffold

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2-(aminomethoxy)benzoic acid allows for a systematic investigation of how structural changes influence its chemical and physical characteristics. This includes altering the position of the functional groups and introducing new substituents onto the benzene (B151609) ring.

The relative positions of the amino, methoxy (B1213986), and carboxyl groups on the benzene ring significantly impact the molecule's properties. A study on aminomethylbenzoic acids, which are structurally related to this compound, demonstrated that the ten possible positional isomers exhibit substantial differences in their energetics and aromaticity. nih.gov Computational analysis, including calculations of Nucleus-Independent Chemical Shift (NICS) values and the Harmonic Oscillator Model of Aromaticity (HOMA) indices, revealed a strong dependence of these properties on the identity and relative placement of the substituents. nih.govpsu.edu It was observed that increased conjugation between the substituents leads to a decrease in ring aromaticity and a corresponding increase in the system's stability. nih.gov

Table 1: Comparative Properties of Aminomethylbenzoic Acid Isomers

Property Observation Reference
Energetics Significant differences observed among the 10 positional isomers. nih.gov
Aromaticity (NICS and HOMA indices) Strong dependency on the identity and relative position of the three substituents. nih.govpsu.edu

This table is based on data from studies on aminomethylbenzoic acids, providing insights into the expected behavior of this compound isomers.

Heterocyclic Ring Formation Utilizing this compound as a Synthon

The unique arrangement of functional groups in this compound makes it a valuable synthon, or building block, for the synthesis of more complex heterocyclic structures.

Phenazines are a class of nitrogen-containing heterocyclic compounds, many of which are colored and exhibit biological activity. researchgate.net While direct biotransformation of this compound to phenazine (B1670421) dyes is not explicitly detailed in the provided search results, related studies on aminobenzoic acids offer valuable insights. For example, in Pseudomonas aeruginosa, m-aminobenzoate was found to inhibit a methylation step in pyocyanine (a phenazine pigment) biosynthesis, leading to an increased yield of phenazine-1-carboxylic acid. nih.gov This suggests that aminobenzoic acid derivatives can act as precursors or modulators in the biosynthesis of phenazine compounds.

Conjugation Chemistry for Advanced Research Probes

The ability to conjugate this compound to other molecules is essential for developing advanced research probes. While specific examples for this compound are not prevalent in the search results, the principles of conjugation chemistry applied to similar molecules are relevant. For example, aminobenzoic acids have been used as building blocks in the synthesis of peptidomimetic molecules. psu.edu This involves forming amide bonds between the aminobenzoic acid and other amino acids or peptide fragments. Such conjugation strategies could be employed to attach this compound to fluorescent tags, affinity labels, or other reporter groups to create probes for studying biological systems.

Theoretical and Computational Chemistry Studies of 2 Aminomethoxy Benzoic Acid

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

This section would have delved into the fundamental quantum chemical properties of the molecule.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule might react is fundamental to its application. This section would have explored potential chemical transformations of 2-(Aminomethoxy)benzoic acid. By modeling reaction pathways and identifying the associated transition states, computational chemists can predict reaction mechanisms, kinetics, and the feasibility of synthetic routes or metabolic transformations.

Molecular Docking and Interaction Analysis for Biological System Probes (In Vitro)

To explore the potential of this compound as a therapeutic agent, molecular docking simulations are employed. This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. The analysis of these interactions at a molecular level can help in understanding the potential mechanism of action and in the rational design of more potent and selective drug candidates.

Spectroscopic Property Prediction and Interpretation for Structural Elucidation (e.g., NMR, FTIR for synthetic verification)

Computational methods are invaluable for predicting and interpreting spectroscopic data. This section would have focused on the theoretical prediction of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra for this compound. Such predictions are instrumental in verifying the successful synthesis of the compound and in the detailed elucidation of its molecular structure by comparing theoretical spectra with experimental data.

Applications of 2 Aminomethoxy Benzoic Acid in Academic Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The unique arrangement of functional groups in aminobenzoic acid derivatives makes them valuable starting materials for the construction of intricate organic molecules. While direct research on 2-(aminomethoxy)benzoic acid is limited, the applications of its structural analogs, such as other aminobenzoic acids, highlight its potential as a key intermediate.

In the realm of medicinal chemistry and materials science, the synthesis of multifunctional molecules is a key area of research. Aminobenzoic acids and their derivatives serve as fundamental building blocks in this endeavor. For instance, derivatives of 2-aminobenzoic acid (anthranilic acid) have been utilized to synthesize a variety of compounds with potential anti-inflammatory and analgesic properties nih.gov. The synthesis often involves the diazotization of N-benzylidene anthranilic acids to yield N-[alpha-(phenylazo) benzylidene] anthranilic acids or N-benzylidene-5-(phenylazo) anthranilic acids, which can be further modified to create more complex heterocyclic structures nih.gov.

The general strategy involves leveraging the reactivity of both the amino and carboxylic acid groups to introduce new functionalities and build up molecular complexity. This approach allows for the creation of molecules with tailored biological activities.

The development of novel molecular scaffolds is crucial for drug discovery and chemical biology. These scaffolds provide a framework for the systematic attachment of various chemical moieties to create libraries of compounds for screening. A notable example, while not directly involving this compound, is the use of a cyclic trimer of 5-amino-3-aminomethyl-benzoic acid to create a macrocyclic scaffold nih.gov. This scaffold, synthesized through a combination of solid-phase and solution-phase chemistry, presents a platform for creating large, differentially functionalized molecules designed to interact with biological macromolecules like proteins nih.gov.

The synthesis of such scaffolds underscores the utility of aminobenzoic acid derivatives in constructing conformationally defined macrocycles. These structures can then be diversified to generate chemical libraries for high-throughput screening and the discovery of new bioactive compounds. The general approach for the synthesis of such a macrocyclic scaffold is outlined below:

StepDescriptionReference
1Solid-phase synthesis of a linear trimer of 5-aminoacyl-3-aminomethyl-benzoates. nih.gov
2Cleavage of the linear trimer from the solid support. nih.gov
3Solution-phase macrocyclization to form the final scaffold. nih.gov

This modular approach allows for the creation of diverse molecular platforms for various applications in chemical research nih.gov.

Utility in Peptide and Bioconjugation Chemistry (Research-Level Applications)

The presence of both an amino and a carboxylic acid group in this compound makes it structurally analogous to an amino acid, suggesting its potential utility in peptide chemistry and bioconjugation. While direct examples with this compound are not prevalent in the literature, the principles can be inferred from related compounds.

For instance, the Fmoc (fluorenylmethyloxycarbonyl) protecting group is commonly used in solid-phase peptide synthesis to temporarily block the amino group of amino acids. A derivative, 2-(Fmoc-aminomethyl)benzoic acid, is utilized as a building block in peptide synthesis, highlighting how aminobenzoic acid structures can be integrated into peptide chains.

In bioconjugation, the goal is to covalently link a molecule to a biomolecule, such as a protein or nucleic acid. The functional groups on this compound could be exploited for this purpose. The carboxylic acid could be activated to form an amide bond with lysine (B10760008) residues on a protein, while the amino group could be modified with a reporter molecule or another functional group.

Investigation as a Biochemical Probe for Enzyme Activity Modulation (In Vitro Studies)

Benzoic acid derivatives have been extensively studied as modulators of enzyme activity. These studies provide a foundation for understanding how this compound might act as a biochemical probe in vitro.

The inhibition of enzymes is a fundamental process in biochemistry and drug discovery. Various benzoic acid derivatives have been shown to inhibit different enzymes through various mechanisms.

A kinetic analysis of the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production, by 2-aminobenzoic acid revealed a non-competitive inhibition mechanism for both the monophenolase and diphenolase activities of the enzyme nih.gov. The inhibition constants (Ki) were determined to be 5.15 µM for monophenolase activity and 4.72 µM for diphenolase activity nih.gov.

In another study, 2,5-substituted benzoic acid derivatives were developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 nih.gov. Structure-activity relationship (SAR) studies showed that substituents at the 2 and 5 positions of the benzoic acid core are crucial for binding affinity nih.gov.

Furthermore, 2-(3-methoxyphenoxy)benzoic acid was identified as a competitive inhibitor of the NS2B-NS3 protease from the Dengue virus, with a Ki of 0.49 µM researchgate.net. These examples demonstrate the potential of substituted benzoic acids to act as specific enzyme inhibitors.

Table of Enzyme Inhibition Data for Benzoic Acid Derivatives:

CompoundEnzymeInhibition TypeInhibition Constant (Ki)Reference
2-Aminobenzoic acidTyrosinase (monophenolase)Non-competitive5.15 µM nih.gov
2-Aminobenzoic acidTyrosinase (diphenolase)Non-competitive4.72 µM nih.gov
2-(3-Methoxyphenoxy)benzoic acidDengue Virus NS2B-NS3 ProteaseCompetitive0.49 µM researchgate.net

The ability of small molecules to interact with specific molecular targets is the basis of their function as biochemical probes. Derivatives of aminobenzoic acid have been shown to interact with various biological targets. For example, some aminobenzoic acid derivatives have been investigated for their ability to inhibit tumor growth by targeting inflammatory pathways, such as the TNFα/NFΚB and iNOS/NO signaling pathways nih.gov.

In the context of enzyme inhibition, molecular docking studies can provide insights into the specific interactions between the inhibitor and the active site of the enzyme. For instance, in the case of the 2,5-substituted benzoic acid inhibitors of Mcl-1, molecular docking revealed that the phenethylthio moiety occupies a hydrophobic pocket, and the carboxyl group forms a crucial hydrogen bond with an arginine residue in the protein's binding site nih.gov. Similarly, in-silico studies of 5-acetamido-2-hydroxy benzoic acid derivatives with the COX-2 enzyme have identified key hydrogen bonding and hydrophobic interactions with active site residues mdpi.com. These studies at a fundamental level are critical for the rational design of more potent and selective inhibitors.

Application in Materials Science Research (e.g., Functionalized Polymers, Dyes)

There is no specific information available in the reviewed literature detailing the use of this compound in the synthesis of functionalized polymers or dyes. While aminobenzoic acid derivatives, in general, are utilized in materials science, dedicated studies on this particular compound are not publicly accessible.

Electrochemical and Corrosion Inhibition Studies (Academic Focus)

Due to the limited availability of specific research data for this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Further experimental research and publication in accessible scientific journals would be required to provide the specific information sought.

Q & A

Q. What are the standard methods for synthesizing and purifying 2-(Aminomethoxy)benzoic acid in research settings?

Synthesis typically involves coupling reactions between substituted benzoic acid derivatives and aminomethoxy groups. Key steps include:

  • Hydrolysis : Using sodium hydroxide to cleave protective groups (e.g., methyl esters) .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel column) to isolate the product .
  • Characterization : Confirm purity via melting point analysis, HPLC (≥95% purity), and spectroscopic methods (¹H/¹³C NMR) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 196.06) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. How can researchers evaluate the biological activity of this compound?

  • In vitro assays : Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) using spectrophotometric methods .
  • Cell-based models : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Structural analogs : Compare activity with derivatives like 2-[2-(dimethylamino)ethoxy]benzoic acid to identify functional group contributions .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound?

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
  • Structure solution : Employ SHELXD for phase determination and SHELXL for refinement, optimizing parameters like thermal displacement (Uᵢₛₒ) and hydrogen bonding geometry .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) to identify yield-limiting factors .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., unhydrolyzed esters) and adjust reaction times/temperatures .

Q. How does graph set analysis elucidate hydrogen-bonding networks in this compound crystals?

  • Pattern identification : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to map donor-acceptor interactions .
  • Thermodynamic stability : Correlate hydrogen bond strength (via DFT calculations) with melting point deviations (>5°C across polymorphs) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound analogs?

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to rank affinity scores (ΔG < -7 kcal/mol) .
  • QSAR modeling : Train models on descriptors like logP and HOMO-LUMO gaps to prioritize derivatives for synthesis .

Q. How can researchers design fluorescent derivatives of this compound for imaging applications?

  • Functionalization : Introduce xanthene or phenoxy groups via Suzuki coupling to enable fluorescence (e.g., λₑₓ = 488 nm) .
  • Validation : Measure quantum yields (Φ > 0.2) and photostability under physiological conditions .

Q. What protocols assess the stability of this compound under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hours.
  • Kinetic analysis : Monitor degradation via HPLC and calculate half-lives (t₁/₂) to identify optimal storage conditions (e.g., 4°C, inert atmosphere) .

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